1-methyl-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
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Description
1-methyl-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H20N4O2S and its molecular weight is 320.41. The purity is usually 95%.
The exact mass of the compound 1-methyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Heterocyclic Synthesis
1-Methyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide and its derivatives play a significant role in heterocyclic synthesis. They are used in synthesizing various heterocyclic compounds like pyrazoles, isoxazoles, pyrimidines, triazines, pyrazolopyridines, and pyrazolopyrimidines, which have diverse applications in medicinal chemistry (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Anticancer and Anti-Inflammatory Research
Novel derivatives of 1-methyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide have been explored for their potential as anticancer and anti-inflammatory agents. Research has shown that specific compounds synthesized from this chemical structure exhibit cytotoxic activity against cancer cell lines and inhibition of 5-lipoxygenase, an enzyme associated with inflammation (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Synthesis of CCR5 Antagonists
This compound is also crucial in the synthesis of CCR5 antagonists, which are a class of drugs used in treating HIV/AIDS. An efficient synthesis method for an orally active CCR5 antagonist, using this compound as a key intermediate, has been developed. This advancement contributes significantly to the pharmaceutical field, particularly in HIV/AIDS treatment research (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).
Tuberculostatic Activity
Studies have shown that structural analogs of this compound exhibit tuberculostatic activity. This indicates its potential use in developing new treatments for tuberculosis, a significant global health concern (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).
Diversity-Oriented Synthesis for Biological Screening
The compound is also used in diversity-oriented synthesis to create libraries of structurally diverse compounds. These libraries are then screened against various biological targets to identify potential new drugs or biological probes (Zaware, Laporte, Farid, Liu, Wipf, & Floreancig, 2011).
Antiviral Research
Derivatives of this compound have been synthesized and tested for their antiviral activities. This includes research on compounds with potential activity against influenza A virus, highlighting the compound's relevance in developing new antiviral therapies (Hebishy, Salama, & Elgemeie, 2020).
Properties
IUPAC Name |
1-methyl-N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-18-11-14(16-17-18)15(20)19(12-5-8-21-9-6-12)7-4-13-3-2-10-22-13/h2-3,10-12H,4-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCXKPBUUCXKNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N(CCC2=CC=CS2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.